Flavor Potency: 50,000-Fold Lower Use Levels Than Parent Pyrrole
1-Ethyl-2-(1-pyrrolylmethyl)pyrrole (FEMA 4920) operates at average usual use levels of 0.00001 ppm and average maximum use levels of 0.00200 ppm across multiple food categories including baked goods, non-alcoholic beverages, alcoholic beverages, condiments/relishes, fats/oils, instant coffee/tea, nut products, and soups [1]. In comparison, unsubstituted pyrrole (FEMA 3386) is typically employed at average usual levels of 0.5–10 ppm in similar food categories, representing a difference of approximately 50,000- to 1,000,000-fold in flavor potency [2]. This extreme potency differential means that substituting pyrrole for 1-ethyl-2-(1-pyrrolylmethyl)pyrrole on an equal-weight basis would catastrophically overdose the formulation.
| Evidence Dimension | Flavor use level (potency) — average usual use level |
|---|---|
| Target Compound Data | 0.00001 ppm (average usual); 0.00200 ppm (average maximum) [1] |
| Comparator Or Baseline | Pyrrole (FEMA 3386): 0.5–10 ppm average usual use level [2] |
| Quantified Difference | Target compound is ~50,000× to 1,000,000× more potent than pyrrole at typical use levels |
| Conditions | FEMA GRAS use levels in standardized food categories (baked goods, beverages, condiments, fats/oils, instant coffee/tea, nut products, soups) |
Why This Matters
Procurement decisions based solely on chemical class equivalence would result in massive overdosing or underdosing, as the target compound's potency exceeds that of parent pyrrole by five to six orders of magnitude.
- [1] The Good Scents Company. 1-Ethyl-2-(1-pyrrolylmethyl)pyrrole. FEMA 4920 use levels: average usual 0.00001 ppm, average maximum 0.00200 ppm. http://thegoodscentscompany.com/data/rw1085741.html. View Source
- [2] Burdock, G.A. Fenaroli's Handbook of Flavor Ingredients. 6th ed. CRC Press, 2010. Pyrrole (FEMA 3386): typical use levels 0.5–10 ppm in various food categories. View Source
